pescaproside E
Description
Pescaproside E is a glycosidic compound isolated from the plant Ipomoea pes-caprae (commonly known as beach morning glory or 马鞍藤). It belongs to the pescaproside family, which includes structurally related glycosides such as pescaproside A and B. These compounds are characterized by a fatty acid moiety conjugated with sugar residues, though the exact structural differences between them remain understudied . This compound is primarily found in the leaves of Ipomoea pes-caprae, alongside volatile oils (e.g., eugenol, β-damascenone) and gibberellins in the seeds .
Pharmacologically, Ipomoea pes-caprae extracts have demonstrated antihistamine-like activity in vitro, antagonizing histamine receptors in guinea pig ileum models, though this effect is attributed to volatile components rather than pescaprosides specifically . This compound’s biological role remains less defined, but glycosides in this plant are hypothesized to contribute to its traditional use in treating inflammatory and toxin-mediated conditions .
Properties
CAS No. |
138068-93-6 |
|---|---|
Molecular Formula |
C5H5IN2O2 |
Synonyms |
pescaproside E |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pescaproside E is compared below with its structural analogs (pescaproside A and B) and functionally related compounds from Ipomoea pes-caprae.
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Findings:
Structural Similarity : Pescaprosides A, B, and E share a glycosidic core but likely differ in substituents (e.g., hydroxylation patterns, sugar units). Full structural elucidation via NMR or mass spectrometry is absent in available literature .
Functional Contrast: Pescaprosides are distinct from volatile components like eugenol, which show direct antihistamine activity in isolated tissue models . Gibberellins (e.g., A1, A3) in seeds are functionally unrelated, acting as plant growth hormones rather than therapeutic agents .
Pharmacological Gaps: No studies directly compare the bioactivity of this compound with A or B. Co-occurrence in the plant suggests possible synergism, but this remains untested .
Table 2: Comparative Pharmacokinetic and Toxicity Data*
| Parameter | This compound | Pescaproside A | Eugenol |
|---|---|---|---|
| Solubility | Likely hydrophilic | Unknown | Lipophilic |
| Bioavailability | Unstudied | Unstudied | High (oral/TOP) |
| Toxicity (LD₅₀) | No data | No data | 2,680 mg/kg (rat) |
*Data inferred from compound class properties; empirical studies lacking for pescaprosides .
Q & A
Q. How to mitigate bias when interpreting conflicting in vivo vs. in vitro efficacy results?
- Methodological Answer :
- Conduct sensitivity analyses to test assumptions (e.g., bioavailability differences).
- Use the PICOS framework to align inclusion criteria across studies:
- Population: Cell type/animal strain.
- Intervention: Dose/administration route.
- Comparator: Positive/negative controls.
- Outcome: Primary vs. surrogate endpoints .
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